DMTr-TNA-5MeU-amidite

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C39H47N4O8P |

|---|---|

分子量 |

730.8 g/mol |

IUPAC名 |

3-[[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C39H47N4O8P/c1-26(2)43(27(3)4)52(49-23-11-22-40)51-35-34(25-48-37(35)42-24-28(5)36(44)41-38(42)45)50-39(29-12-9-8-10-13-29,30-14-18-32(46-6)19-15-30)31-16-20-33(47-7)21-17-31/h8-10,12-21,24,26-27,34-35,37H,11,23,25H2,1-7H3,(H,41,44,45)/t34-,35?,37+,52?/m0/s1 |

InChIキー |

CEPXSVFEFKTSLF-CZEFHYMUSA-N |

異性体SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H](CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

正規SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(CO2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N |

製品の起源 |

United States |

Foundational & Exploratory

DMTr-TNA-5MeU-amidite: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMTr-TNA-5MeU-amidite is a specialized phosphoramidite (B1245037) monomer crucial for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides containing 5-methyluridine (B1664183). TNA is a synthetic analogue of DNA and RNA, distinguished by its threose sugar backbone, which confers remarkable resistance to nuclease degradation.[1][2] This property makes TNA an attractive candidate for various therapeutic and diagnostic applications, including antisense therapy and aptamer development.[1][2] The 5-methyluridine modification, in particular, can enhance the thermal stability of nucleic acid duplexes. This technical guide provides an in-depth overview of this compound, its properties, its use in solid-phase oligonucleotide synthesis, and its applications in biomedical research.

Core Properties of this compound

This compound is a white to off-white solid powder. Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C39H47N4O8P | [3][4] |

| Molecular Weight | 730.8 g/mol | [3][4] |

| CAS Number | 325683-94-1 | [4][5] |

| Storage Conditions | -20°C | [3][4] |

| Purity | ≥ 98% |

Solid-Phase Synthesis of TNA Oligonucleotides

The synthesis of TNA oligonucleotides using this compound is performed on an automated DNA/RNA synthesizer utilizing phosphoramidite chemistry. The synthesis cycle consists of four primary steps: deprotection, coupling, capping, and oxidation.

Experimental Protocol: Solid-Phase Synthesis

-

Support Preparation : The synthesis begins with the desired first nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

Deprotection (Detritylation) : The 5'-dimethoxytrityl (DMTr) protecting group on the support-bound nucleoside is removed by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

-

Coupling : The this compound is activated by an activating agent (e.g., 5-ethylthio-1H-tetrazole (ETT)) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The efficiency of this step is critical for the overall yield of the full-length oligonucleotide.

-

Capping : Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion-mutant sequences in subsequent cycles.

-

Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution, typically containing iodine, water, and pyridine.

-

Cycle Repetition : These four steps are repeated for each subsequent monomer until the desired TNA oligonucleotide sequence is assembled.

The following diagram illustrates the workflow of a single cycle in solid-phase TNA oligonucleotide synthesis.

Coupling Efficiency

| Activator | Reaction Time (min) | Coupling Yield (%) |

| 5-Ethylthio-1H-tetrazole (ETT) | 10 | 98.5 |

| Dicyanoimidazole (DCI) | 15 | 95.1 |

| Pyridinium Trifluoroacetate (Py·TFA) | 20 | 92.3 |

Deprotection and Purification of TNA Oligonucleotides

Following synthesis, the TNA oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. The final product is then purified to remove truncated sequences and other impurities.

Experimental Protocol: Deprotection and Purification

-

Cleavage and Base Deprotection : The solid support is treated with concentrated aqueous ammonium (B1175870) hydroxide (B78521) at room temperature for 1-2 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases.

-

Purification : The crude oligonucleotide solution is typically purified using high-performance liquid chromatography (HPLC). Reverse-phase HPLC (RP-HPLC) is a common method for purifying oligonucleotides. The choice of column and gradient conditions will depend on the length and sequence of the TNA oligonucleotide.

-

Desalting : After HPLC purification, the collected fractions containing the pure TNA oligonucleotide are desalted to remove any remaining salts from the purification buffers.

-

Characterization : The final product is characterized by methods such as mass spectrometry (MS) to confirm the molecular weight and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Applications of TNA Oligonucleotides Containing 5-Methyluridine

The unique properties of TNA make it a promising tool in various research and therapeutic areas. The inclusion of 5-methyluridine can further enhance its properties for specific applications.

Antisense Therapy

TNA oligonucleotides can be designed to be complementary to a specific messenger RNA (mRNA) sequence, thereby blocking its translation into a protein. This antisense mechanism can be used to down-regulate the expression of disease-causing genes. A recent study demonstrated the use of TNA oligonucleotides to knock down the expression of Akt genes, which are implicated in triple-negative breast cancer.[6][7]

The following diagram illustrates the signaling pathway of Akt and the mechanism of its inhibition by a TNA antisense oligonucleotide.

Aptamer Selection

Aptamers are short, single-stranded nucleic acid molecules that can bind to a specific target molecule with high affinity and specificity. TNA's resistance to nucleases makes it an excellent candidate for the development of therapeutic and diagnostic aptamers. The process of selecting aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).

The following diagram outlines the logical workflow for the SELEX process to generate TNA aptamers.

Conclusion

This compound is a vital building block for the synthesis of modified TNA oligonucleotides. The inherent stability of the TNA backbone, combined with the potential for enhanced binding affinity from the 5-methyluridine modification, makes these molecules powerful tools for researchers in drug development and molecular biology. The detailed protocols and workflows provided in this guide offer a comprehensive resource for scientists looking to incorporate TNA technology into their research. As our understanding of the therapeutic potential of synthetic nucleic acids continues to grow, the importance of specialized monomers like this compound will undoubtedly increase.

References

- 1. WO2023117738A1 - Threose nucleic acid antisense oligonucleotides and methods thereof - Google Patents [patents.google.com]

- 2. Characterization of synthetic oligonucleotides containing biologically important modified bases by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Capture-SELEX: Selection Strategy, Aptamer Identification, and Biosensing Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tandem mass spectrometric sequence characterization of synthetic thymidine‐rich oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aptamer SELEX - Novaptech [novaptech.com]

- 6. Making sure you're not a bot! [tib.eu]

- 7. TNA-Mediated Antisense Strategy to Knockdown Akt Genes for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMTr-TNA-5MeU-amidite: Structure, Synthesis, and Applications in Oligonucleotide-Based Therapeutics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5'-O-(4,4'-Dimethoxytrityl)-α-L-threofuranosyl-(5-methyluridine)-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, commonly known as DMTr-TNA-5MeU-amidite. This document details its chemical structure, outlines the synthesis methodologies for TNA phosphoramidites, and explores its applications in the synthesis of therapeutic oligonucleotides, particularly in the context of gene silencing technologies.

Core Concepts: Introduction to TNA and Phosphoramidite (B1245037) Chemistry

Threose Nucleic Acid (TNA) is an artificial xeno-nucleic acid (XNA) that utilizes a threose sugar backbone, distinguishing it from the deoxyribose and ribose backbones of DNA and RNA, respectively. This structural modification imparts unique properties to TNA, including high stability against nuclease degradation, a key advantage for in vivo therapeutic applications. TNA can form stable duplexes with itself, as well as with DNA and RNA, making it a promising candidate for antisense and RNA interference (RNAi) based therapies.

This compound is a phosphoramidite monomer, a critical building block for the chemical synthesis of TNA oligonucleotides. The phosphoramidite chemistry is the gold standard for automated solid-phase oligonucleotide synthesis. The dimethoxytrityl (DMTr) group at the 5'-end provides a temporary protective group that is removed at each cycle of synthesis, while the phosphoramidite moiety at the 3'-end enables the efficient coupling of the next nucleotide in the growing chain.

Chemical Structure and Properties

The chemical structure of this compound is fundamental to its function in oligonucleotide synthesis. The key components are:

-

5'-O-Dimethoxytrityl (DMTr) group: A bulky acid-labile protecting group on the 5'-hydroxyl of the threose sugar. Its removal allows for the stepwise addition of subsequent phosphoramidite monomers.

-

α-L-threofuranosyl sugar: The core of the TNA backbone, providing the unique structural and stability characteristics of TNA.

-

5-methyluridine (5MeU): The nucleobase, which is a modified form of uracil (B121893) (equivalent to thymine (B56734) in DNA). It participates in Watson-Crick base pairing with adenine.

-

3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite: The reactive phosphitylating agent that enables the formation of the phosphite (B83602) triester linkage to the 5'-hydroxyl of the preceding nucleotide in the growing oligonucleotide chain.

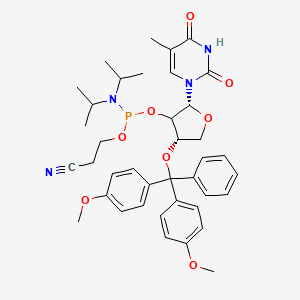

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C39H47N4O8P | [1][2] |

| Molecular Weight | 730.79 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in acetonitrile, DCM | |

| Storage Conditions | -20°C, under inert atmosphere | [1] |

Synthesis of DMTr-TNA-Phosphoramidites: An Overview

The synthesis of DMTr-TNA-phosphoramidite monomers is a multi-step process that begins with a readily available chiral precursor. While a detailed, step-by-step protocol for this compound is proprietary to commercial suppliers, the general synthetic route has been described in the scientific literature.[3][4][5]

Experimental Protocol: General Synthesis of TNA Nucleosides and Phosphoramidites

-

Synthesis of the Protected Threofuranosyl Sugar: The synthesis typically starts from L-ascorbic acid, which is converted in four steps to a protected α-L-threofuranosyl sugar derivative.[3] This involves protection of hydroxyl groups and stereospecific reactions to yield the correct threose configuration.

-

Glycosylation: The protected threose sugar is then coupled with the desired nucleobase (in this case, 5-methyluracil) via a Vorbrüggen-Hilbert-Johnson glycosylation reaction.[3][5] This reaction forms the N-glycosidic bond between the C1' of the sugar and the N1 of the pyrimidine (B1678525) base.

-

Deprotection and 5'-DMTr Protection: The protecting groups on the sugar are selectively removed, followed by the introduction of the 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl position. This is typically achieved by reacting the nucleoside with DMTr-Cl in the presence of a base.[5]

-

Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group. The 5'-O-DMTr-TNA nucleoside is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to yield the final DMTr-TNA-phosphoramidite monomer.[5]

-

Purification: Each intermediate and the final product are purified using chromatographic techniques, such as silica (B1680970) gel chromatography, to ensure high purity for subsequent use in oligonucleotide synthesis.

The following diagram illustrates the general workflow for the synthesis of a DMTr-TNA-phosphoramidite.

Caption: General workflow for the synthesis of DMTr-TNA-phosphoramidites.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is primarily used in automated solid-phase synthesis to produce custom TNA oligonucleotides. The synthesis occurs on a solid support, typically controlled pore glass (CPG), and involves a four-step cycle for each nucleotide addition.

Experimental Protocol: Solid-Phase TNA Oligonucleotide Synthesis Cycle

-

Detritylation (Deblocking): The synthesis begins with the removal of the 5'-DMTr protecting group from the nucleotide attached to the solid support. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[6]

-

Coupling: The this compound is activated by a weak acid, such as tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[6] This forms a phosphite triester linkage.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated ("capped") using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated for each nucleotide to be added to the sequence. After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed. The crude product is then purified, typically by high-performance liquid chromatography (HPLC).

The following diagram illustrates the solid-phase synthesis cycle for TNA oligonucleotides.

Caption: The four-step cycle of solid-phase TNA oligonucleotide synthesis.

TNA in Gene Silencing: A Therapeutic Perspective

TNA oligonucleotides are being explored for their potential in gene silencing therapies, primarily through the RNA interference (RNAi) pathway.[7] TNA's resistance to nucleases makes it an attractive candidate for developing stable and effective antisense oligonucleotides and siRNAs.

The general mechanism of RNAi involves the introduction of a short double-stranded RNA (or a single-stranded antisense oligonucleotide that can recruit cellular factors to form a duplex) that is complementary to a target messenger RNA (mRNA). This leads to the degradation of the target mRNA, thereby silencing the expression of the corresponding gene.

Logical Relationship: TNA-mediated Gene Silencing Pathway

A TNA-based therapeutic, such as an antisense oligonucleotide, would be designed to be complementary to a disease-causing mRNA. Upon entering the cell, the TNA oligonucleotide would bind to the target mRNA. This TNA-mRNA duplex would then be recognized by the cellular machinery involved in RNAi, leading to the cleavage and degradation of the mRNA.

The following diagram illustrates a simplified model of how a TNA oligonucleotide might function in a gene-silencing pathway.

Caption: Simplified pathway of TNA-mediated gene silencing.

Conclusion and Future Directions

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to DMTr-TNA-5MeU-amidite for Researchers and Drug Development Professionals

Introduction: This whitepaper provides a comprehensive technical overview of N2,N2-diisopropyl-N-(2-cyanoethyl)-[3-(4,4'-dimethoxytrityl)oxy-4-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-threoninyl]phosphoramidite, commonly known as DMTr-TNA-5MeU-amidite. This molecule is a crucial building block in the synthesis of Threose Nucleic Acid (TNA), a promising xeno-nucleic acid (XNA) analog with significant potential in therapeutic and diagnostic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and application.

Core Compound Information

This compound is a phosphoramidite (B1245037) monomer used in the automated solid-phase synthesis of TNA oligonucleotides.[1][2][3] TNA is an artificial genetic polymer where the natural ribose sugar of RNA is replaced by a four-carbon threose sugar.[4] This structural modification, specifically the 2',3'-phosphodiester linkage instead of the natural 3',5'-linkage, confers unique properties to TNA, most notably its remarkable resistance to nuclease degradation.[4]

| Property | Value | Reference |

| CAS Number | 325683-94-1 | [5] |

| Molecular Formula | C39H47N4O8P | [5] |

| Molecular Weight | 730.79 g/mol | [2] |

| Appearance | White or off-white solid | |

| Storage | -20°C for long-term storage | [2][5] |

Physicochemical Properties and Stability of TNA Oligonucleotides

TNA oligonucleotides synthesized using this compound and other TNA phosphoramidites exhibit distinct physicochemical properties compared to their natural DNA and RNA counterparts.

Thermal Stability of TNA-Containing Duplexes

The thermal stability of TNA:DNA hybrid duplexes is highly dependent on the purine (B94841) content of the TNA strand.[6] Duplexes with a high purine content in the TNA strand tend to be more stable than the corresponding DNA:DNA or RNA:DNA duplexes.[6] Conversely, TNA:DNA duplexes with low purine content are often less stable.[6]

| Duplex Type | TNA Purine Content | Relative Stability (Tm) | Conformation | Reference |

| TNA:DNA | High | More stable than DNA:DNA and RNA:DNA | A-form like | [6] |

| TNA:DNA | Low | Less stable than DNA:DNA and RNA:DNA (often by >5°C) | B-form like | [6] |

Nuclease and Chemical Stability

One of the most significant advantages of TNA is its exceptional stability. The unnatural 2',3'-phosphodiester backbone makes TNA completely resistant to nuclease digestion.[4] Furthermore, TNA demonstrates superior stability under acidic conditions compared to both DNA and RNA.

| Oligonucleotide | Conditions | Half-life (t1/2) | Reference |

| TNA | pH 3.3, 90°C | 6.3 hours | [7] |

| DNA | pH 3.3, 90°C | 10.9 minutes | [7] |

| RNA | pH 3.3, 90°C | 40.8 minutes | [7] |

| TNA-Cy3 | 10% Fetal Bovine Serum (FBS) | No significant degradation after 24 hours | [8] |

| DNA-Cy3 | 10% Fetal Bovine Serum (FBS) | 2.22 hours | [8] |

This high degree of stability makes TNA an excellent candidate for the development of aptamers, antisense oligonucleotides, and other in vivo applications where resistance to enzymatic degradation is paramount.[4][9]

Experimental Protocols

General Synthesis of TNA Phosphoramidite Monomers

Caption: General synthesis pathway for TNA phosphoramidites.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are synthesized using standard automated DNA synthesizers employing phosphoramidite chemistry.[4][11] The synthesis cycle is analogous to that of DNA and RNA synthesis.

Materials:

-

This compound and other required TNA phosphoramidites (dissolved in anhydrous acetonitrile (B52724) to a concentration of ~50 mM).

-

Controlled Pore Glass (CPG) solid support.

-

Standard DNA synthesis reagents:

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane).

-

Activator (e.g., 5-(ethylthio)-1H-tetrazole).

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

-

Cleavage and deprotection solution (e.g., 30% aqueous ammonium (B1175870) hydroxide).

Protocol:

-

Preparation: Dissolve TNA phosphoramidites in anhydrous acetonitrile. Install reagents on an automated DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction on the CPG solid support. Each cycle of nucleotide addition consists of four main steps:

-

Deblocking: Removal of the acid-labile DMTr group from the 5'-hydroxyl of the growing oligonucleotide chain.

-

Coupling: Activation of the TNA phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group. To improve coupling efficiency, this step may require longer reaction times or repeated couplings compared to standard DNA synthesis.[11]

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to the more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final sequence is assembled, the CPG support is treated with aqueous ammonium hydroxide (B78521) at an elevated temperature (e.g., 55°C for 18 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.[11]

Caption: Automated TNA solid-phase synthesis cycle.

Purification and Characterization of TNA Oligonucleotides

Post-synthesis, crude TNA oligonucleotides must be purified to remove truncated sequences and other impurities.

Purification:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common and effective method for purifying TNA oligonucleotides.[9] If the final 5'-DMTr group is left on (trityl-on purification), the full-length product will be significantly more hydrophobic than the capped failure sequences, allowing for excellent separation. The DMTr group is then removed post-purification.

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used for purification, separating oligonucleotides based on their size with single-base resolution.

Characterization:

-

Mass Spectrometry: MALDI-TOF or ESI-MS is used to confirm the molecular weight of the purified TNA oligonucleotide, verifying its identity and integrity.[9]

-

HPLC Analysis: Analytical HPLC can be used to assess the purity of the final product.

Applications in Research and Drug Development

The unique properties of TNA make it a valuable tool for various applications:

-

Therapeutic Aptamers: TNA's high biological stability makes it an ideal candidate for the development of therapeutic aptamers, which can bind to specific molecular targets with high affinity and specificity.[4]

-

Antisense Therapy: As antisense oligonucleotides, TNA can be used to modulate gene expression. Their resistance to nucleases prolongs their activity in vivo.[9]

-

Diagnostics: TNA-based probes can be used for the detection of specific DNA or RNA sequences in diagnostic assays, offering high stability and specificity.[9]

-

Xenobiology: TNA serves as a model system for studying the principles of heredity and evolution beyond the natural genetic polymers of DNA and RNA.

Conclusion

This compound is a key reagent enabling the synthesis of TNA, an artificial nucleic acid with properties that are highly advantageous for biomedical and biotechnological applications. Its contribution to the production of nuclease-resistant oligonucleotides opens up new avenues for the development of next-generation therapeutics and diagnostics. This guide provides a foundational understanding for researchers and developers looking to explore the potential of TNA in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 5. DMTr-TNA-5MeU amidite, 325683-94-1 | BroadPharm [broadpharm.com]

- 6. Thermostability Trends of TNA:DNA Duplexes Reveal Strong Purine Dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. synoligo.com [synoligo.com]

- 10. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Unraveling the Potential of Threose Nucleic Acid (TNA): A Technical Guide for Researchers and Drug Developers

An In-depth Exploration of the Synthesis, Properties, and Methodologies of a Promising Xeno-Nucleic Acid

Threose Nucleic Acid (TNA) is an artificial nucleic acid analogue that has garnered significant attention within the scientific community for its unique chemical structure and remarkable biological stability.[1] This technical guide provides a comprehensive overview of the core properties of TNA, offering valuable insights for researchers, scientists, and drug development professionals. We delve into its synthesis, structural characteristics, and interaction with natural nucleic acids, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Properties of Threose Nucleic Acid (TNA)

TNA's defining feature is its sugar-phosphate backbone, which is composed of repeating α-L-threofuranosyl nucleosides linked by 2',3'-phosphodiester bonds.[2][3] This is a significant departure from the 3',5'-phosphodiester linkages found in DNA and RNA.[1] This seemingly subtle alteration in connectivity profoundly influences the physicochemical and biological properties of TNA.

Structural Characteristics

The threose sugar in the TNA backbone is a four-carbon sugar, in contrast to the five-carbon ribose and deoxyribose found in RNA and DNA, respectively.[1][4] This results in a more compact backbone, with a shorter distance between adjacent phosphate (B84403) groups.[5] Despite this structural difference, TNA is capable of forming stable, antiparallel Watson-Crick duplexes with itself, as well as with complementary DNA and RNA strands.[5][6]

Structural studies using methods such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy have revealed that TNA duplexes, and heteroduplexes containing TNA, predominantly adopt an A-like helical geometry, similar to that of double-stranded RNA.[5][7] This structural mimicry is believed to be a key factor in TNA's ability to interact with biological systems.

Exceptional Stability

One of the most compelling properties of TNA for therapeutic and diagnostic applications is its exceptional resistance to enzymatic degradation.[1][3][8] The unnatural 2',3'-phosphodiester linkage renders TNA refractory to cleavage by a wide range of cellular nucleases that readily degrade DNA and RNA.[3][9] This inherent stability translates to a significantly longer half-life in biological environments, a critical attribute for the development of effective nucleic acid-based drugs.

Furthermore, TNA exhibits remarkable stability against acid-mediated degradation.[3] Studies have shown that TNA is significantly more resistant to acidic conditions compared to both DNA and RNA, which can be advantageous for certain drug delivery and formulation strategies.[3]

Hybridization and Duplex Stability

TNA's ability to hybridize with natural nucleic acids is a cornerstone of its potential applications. It forms stable duplexes with both DNA and RNA, with a notable preference for pairing with RNA.[5][10] The thermodynamic stability of these duplexes, often quantified by the melting temperature (Tm), is influenced by factors such as the sequence composition and the nature of the pairing partner. For instance, the purine (B94841) content of the TNA strand can significantly impact the stability of TNA:DNA duplexes.[11]

Quantitative Data on TNA Properties

To facilitate a comparative analysis, the following tables summarize key quantitative data related to the properties of TNA and TNA-containing duplexes.

Table 1: Melting Temperatures (Tm) of TNA-Containing Duplexes

| Duplex Composition | Sequence | Tm (°C) | Conditions | Reference |

| DNA/TNA | Palindromic decamer | ~55 | 1 M NaCl, 10 mM Na-phosphate, pH 7.0 | [5] |

| RNA/TNA | Palindromic decamer | ~65 | 1 M NaCl, 10 mM Na-phosphate, pH 7.0 | [5] |

| TNA-modified siRNA | Varies | See reference for specific modifications and values | Not specified | [12][13] |

Table 2: Binding Affinities (Kd) of TNA Aptamers

| Target Molecule | Aptamer Type | Kd (nM) | Experimental Method | Reference |

| HIV Reverse Transcriptase | TNA | ~0.4 - 4.0 | Not specified | [8] |

| ATP | TNA | ~20,000 | Not specified | [14][15] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and characterization of TNA.

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry, a well-established method for nucleic acid synthesis.[1]

Methodology:

-

Support Preparation: The synthesis begins with the first TNA nucleoside attached to a solid support, typically controlled pore glass (CPG).

-

DMT Deprotection: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a mild acid.

-

Coupling: The next TNA phosphoramidite monomer is activated and coupled to the 5'-hydroxyl group of the preceding nucleoside.

-

Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

-

Iteration: Steps 2-5 are repeated until the desired TNA sequence is synthesized.

-

Cleavage and Deprotection: The completed TNA oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

-

Purification: The crude TNA product is purified using techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Melting Temperature (Tm) Analysis

The thermal stability of TNA-containing duplexes is determined by measuring the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.

Methodology:

-

Sample Preparation: The TNA-containing duplex is prepared in a buffer solution with a defined salt concentration and pH.

-

UV-Vis Spectrophotometry: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased.

-

Melting Curve Generation: As the duplex melts, the absorbance increases due to the hyperchromic effect. A plot of absorbance versus temperature generates a sigmoidal melting curve.

-

Tm Determination: The Tm is determined as the temperature corresponding to the midpoint of the transition in the melting curve.

Nuclease Resistance Assay

The stability of TNA against enzymatic degradation is assessed using nuclease resistance assays.

Methodology:

-

Incubation: The TNA oligonucleotide is incubated with a specific nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum) at a physiological temperature.

-

Time Course Sampling: Aliquots are taken at various time points.

-

Analysis: The integrity of the TNA oligonucleotide is analyzed by PAGE or HPLC.

-

Comparison: The degradation profile of TNA is compared to that of a control DNA or RNA oligonucleotide of the same sequence.

In Vitro Selection of TNA Aptamers (SELEX)

The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate TNA aptamers that bind to specific target molecules.

Methodology:

-

Library Synthesis: A large, random library of TNA sequences is generated.

-

Binding: The TNA library is incubated with the target molecule, which is often immobilized on a solid support.

-

Partitioning: Unbound TNA sequences are washed away.

-

Elution: TNA sequences that have bound to the target are eluted.

-

Reverse Transcription and Amplification: The eluted TNA is reverse transcribed into DNA, which is then amplified by PCR.

-

Forward Transcription: The amplified DNA is used as a template to generate an enriched TNA pool for the next round of selection.

-

Iteration: Steps 2-6 are repeated for multiple rounds to enrich for high-affinity binders.

-

Sequencing and Characterization: The final enriched TNA pool is sequenced to identify individual aptamer candidates, which are then characterized for their binding affinity and specificity.

Visualizing TNA: Structures and Processes

The following diagrams, generated using the DOT language, illustrate key aspects of TNA's structure and the experimental workflows used to study it.

Conclusion and Future Perspectives

Threose Nucleic Acid represents a significant advancement in the field of xeno-nucleic acids, offering a unique combination of predictable Watson-Crick base pairing and exceptional biological stability.[2] Its resistance to nuclease degradation makes it a highly attractive platform for the development of next-generation aptamers, antisense oligonucleotides, and other nucleic acid-based therapeutics.[1][12] The ability to synthesize TNA both chemically and enzymatically, coupled with established methods for its characterization, provides a solid foundation for further research and development.[2][16] As our understanding of TNA's interactions with biological systems continues to grow, so too will its potential to address unmet needs in medicine and biotechnology. The ongoing exploration of TNA's properties and applications promises to unlock new avenues for the diagnosis and treatment of a wide range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of DNA structures by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Selection of an ATP-Binding TNA Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 7. The Basics: Nuclease Protection Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 10. alfachemic.com [alfachemic.com]

- 11. In vitro selection of aptamers and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Melting Temperature (Tm) Testing for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]

- 15. Melting Temperature (Tm) Testing Service of DNA & RNA Drugs - Creative Proteomics [creative-proteomics.com]

- 16. people.bu.edu [people.bu.edu]

The Emergence of Threose Nucleic Acid: A Technical Guide to a Novel Genetic Polymer

For Researchers, Scientists, and Drug Development Professionals

Threose Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered significant attention as a potential next-generation therapeutic and a candidate for the primordial genetic material that may have preceded RNA and DNA. Its unique structural and chemical properties, most notably its resistance to nuclease degradation, position it as a promising platform for the development of novel diagnostics, aptamers, and antisense therapies. This technical guide provides an in-depth exploration of the core chemistry of TNA, including its synthesis, biophysical properties, and the experimental protocols underlying its study and application.

The Chemical Architecture of Threose Nucleic Acid

TNA is distinguished from its natural counterparts, DNA and RNA, by the sugar component of its backbone. Instead of the five-carbon ribose or deoxyribose, TNA utilizes a four-carbon threose sugar.[1] This seemingly subtle alteration has profound implications for the molecule's structure and function. The phosphodiester bonds in TNA link the 2' and 3' carbons of adjacent threose sugars, in contrast to the 3'-5' linkage found in DNA and RNA.[1][2] This unique 2',3'-phosphodiester linkage and the four-carbon sugar backbone confer upon TNA a remarkable resistance to enzymatic degradation by nucleases.[1][3]

Despite its unnatural backbone, TNA can form stable Watson-Crick base pairs with complementary DNA and RNA strands, as well as with itself.[1][2] This ability to hybridize with natural nucleic acids is a critical feature that enables its use in biological systems and as a tool for molecular biology.

References

An In-depth Technical Guide on DMTr-TNA-5MeU-amidite: Synthesis, Properties, and Applications in Oligonucleotide Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-TNA-5MeU-amidite, a key building block in the synthesis of threose nucleic acid (TNA), a promising artificial genetic polymer for therapeutic and diagnostic applications.

Core Concepts

This compound is a phosphoramidite (B1245037) monomer utilized in the solid-phase synthesis of oligonucleotides.[1] It is a nucleoside phosphoramidite that facilitates the creation of oligonucleotides with modified nucleosides, owing to its 5-methyluridine (B1664183) (5MeU) base and a DMTr-protected threofuranosyl sugar moiety.[2] TNA is an artificial genetic polymer where the natural five-carbon ribose sugar of RNA is substituted with a four-carbon threose sugar.[3] This structural modification, which results in a 2' to 3' phosphodiester linkage instead of the conventional 3' to 5' linkage found in DNA and RNA, confers remarkable resistance to nuclease digestion.[3][4] This stability makes TNA-modified oligonucleotides highly attractive candidates for various biomedical and therapeutic uses.[4]

Quantitative Data Summary

The key quantitative data for this compound and a related TNA monomer are summarized in the table below for easy comparison.

| Property | This compound | DMTr-TNA-U-amidite |

| Molecular Weight | 730.79 g/mol | 716.8 g/mol |

| Chemical Formula | C39H47N4O8P | C38H45N4O8P |

| CAS Number | 325683-94-1 | 325683-95-2 |

Data sourced from multiple chemical suppliers.[5][6]

Experimental Protocols

Synthesis of TNA Phosphoramidite Monomers

The synthesis of DMTr-protected α-L-threofuranosyl nucleic acid (TNA) phosphoramidite monomers is a multi-step chemical process.[7][8] A general protocol involves:

-

Preparation of the Protected Threofuranosyl Sugar: This is typically achieved in a four-step process starting from a commercially available precursor like L-ascorbic acid.[7][8]

-

Glycosylation: The protected threofuranosyl sugar is coupled with the desired nucleobase (in this case, 5-methyluracil) using the Vorbrüggen-Hilbert-Johnson glycosylation reaction to form the threofuranosyl nucleoside.[7][8]

-

DMTr Protection and Phosphitylation: The resulting nucleoside undergoes four additional steps to introduce the dimethoxytrityl (DMTr) protecting group and convert it into the final phosphoramidite monomer.[7][8]

Solid-Phase Synthesis of TNA Oligonucleotides

TNA oligonucleotides are constructed using automated solid-phase synthesis with phosphoramidite chemistry, a method widely used for DNA and RNA synthesis.[3] The process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.[7][8] Post-synthesis, purification is typically performed using C18 reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and application of TNA-modified oligonucleotides.

Applications and Future Perspectives

TNA-modified oligonucleotides exhibit high binding affinity and exceptional biological stability, making them promising for various applications.[9] Their resistance to nuclease degradation is a significant advantage for in vivo applications.[3] Research has demonstrated their potential as antisense agents to inhibit gene expression and for the detection of specific microRNAs.[4] The ability of TNA to base pair with both DNA and RNA allows for the transfer of genetic information, and polymerases capable of transcribing DNA to TNA and reverse transcribing TNA to DNA have been engineered.[3] This opens up possibilities for their use in synthetic biology and the development of TNA-based aptamers and catalysts.[3][9] Further research is needed to fully realize the therapeutic and diagnostic potential of TNA technologies.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Threose nucleic acid - Wikipedia [en.wikipedia.org]

- 4. synoligo.com [synoligo.com]

- 5. DMTr-TNA-U amidite, 325683-95-2 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Synthesis of threose nucleic acid (TNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. Versatility of threose nucleic acids: synthesis, properties, and applications in chemical biology and biomedical advancements - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to DMTr-TNA-5MeU-amidite for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-Dimethoxytrityl-α-L-threofuranosyl-(5-methyluridine)-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMTr-TNA-5MeU-amidite), a key building block for the synthesis of Threose Nucleic Acid (TNA) oligonucleotides. TNA is an artificial nucleic acid analogue with a threose sugar backbone that has garnered significant interest in the fields of synthetic biology, aptamer development, and therapeutics due to its unique biochemical properties, including resistance to nuclease degradation and the ability to form stable duplexes with both DNA and RNA.

This document serves as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on supplier specifications, experimental protocols for oligonucleotide synthesis, and the broader context of its application.

Supplier Information and Product Specifications

The procurement of high-quality phosphoramidites is critical for the successful synthesis of modified oligonucleotides. Several reputable suppliers offer this compound. The following table summarizes key quantitative data from various suppliers to facilitate a comparative assessment.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Storage Conditions |

| BroadPharm | BP-29962 | 325683-94-1 | 730.8 | - | -20°C |

| Cayman Chemical | - | 325683-94-1 | 730.8 | ≥98% | -20°C |

| MedChemExpress | HY-154444 | - | - | - | Room temperature in continental US; may vary elsewhere |

| TargetMol | - | 325683-94-1 | 730.79 | - | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

| Viral Vector Analytical Development | TNC-2034 | - | - | - | - |

Experimental Protocols: Solid-Phase Synthesis of TNA-Containing Oligonucleotides

The synthesis of TNA-containing oligonucleotides is achieved through automated solid-phase phosphoramidite (B1245037) chemistry, a cyclical process involving four main steps: deblocking, coupling, capping, and oxidation.[1][2] The protocol outlined below is a standard procedure adapted for the incorporation of TNA monomers like this compound.

Materials and Reagents:

-

This compound and other required phosphoramidites (DNA, RNA, or other modified amidites)

-

Controlled Pore Glass (CPG) solid support

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Coupling solution (e.g., Activator solution such as 5-Ethylthio-1H-tetrazole)

-

Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF and Cap B: 16% N-Methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

-

Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) hydroxide)

-

Anhydrous acetonitrile (B52724) for phosphoramidite dissolution and washing

-

Automated DNA/RNA synthesizer

Methodology:

-

Preparation:

-

Dissolve this compound and other phosphoramidites in anhydrous acetonitrile to the desired concentration as recommended by the synthesizer manufacturer.

-

Install the phosphoramidite vials, solid support column, and all necessary reagents on the automated synthesizer.

-

-

Automated Solid-Phase Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction. The following four steps are repeated for each monomer addition until the desired sequence is assembled.

-

Step 1: Deblocking (Detritylation): The 5'-DMTr protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. For TNA oligonucleotide synthesis, a two-cycle detritylation (60 seconds each) is recommended.[3]

-

Step 2: Coupling: The free 5'-hydroxyl group of the growing oligonucleotide chain reacts with the incoming phosphoramidite (e.g., this compound), which has been activated by the activator solution, to form a phosphite (B83602) triester linkage. A longer coupling time of 2000 seconds is suggested for TNA amidites to ensure high coupling efficiency.[3]

-

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution. This prevents the formation of deletion mutants in the subsequent cycles.

-

Step 4: Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.[2]

-

-

Cleavage and Deprotection:

-

Upon completion of the synthesis, the CPG solid support is removed from the synthesizer.

-

The oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at 55°C for 18 hours.[3]

-

-

Purification and Analysis:

-

The crude oligonucleotide solution is typically purified by Polyacrylamide Gel Electrophoresis (PAGE) or High-Performance Liquid Chromatography (HPLC) to isolate the full-length product.[2][4]

-

The identity and purity of the final product are confirmed by methods such as Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the solid-phase oligonucleotide synthesis workflow and the role of modified oligonucleotides in the broader context of drug development.

Caption: Automated solid-phase synthesis cycle for TNA oligonucleotides.

Caption: Role of modified oligonucleotides in the drug development pipeline.

Applications in Drug Development

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a rapidly growing class of drugs.[][6][7][8] These molecules can modulate gene expression with high specificity, offering therapeutic potential for a wide range of diseases, including genetic disorders and cancers.[][7][8] The incorporation of modified nucleotides like TNA is a key strategy to enhance the drug-like properties of these oligonucleotides.

The primary advantages of using TNA in therapeutic oligonucleotides include:

-

Nuclease Resistance: The unnatural threose sugar backbone of TNA confers significant resistance to degradation by cellular nucleases, thereby increasing the in vivo stability and half-life of the oligonucleotide drug.

-

High Binding Affinity: TNA can form stable duplexes with complementary DNA and RNA strands, ensuring efficient target binding.

-

Biocompatibility: TNA is considered to be biocompatible and has low toxicity.

The development of oligonucleotide therapeutics is a multi-step process that begins with target identification and the design of the oligonucleotide sequence.[8] This is followed by the chemical synthesis and purification of the modified oligonucleotide, as depicted in the workflow diagram above. The therapeutic candidate then undergoes rigorous preclinical and clinical testing to evaluate its safety and efficacy.[7] The use of high-purity building blocks like this compound is fundamental to the successful development of these next-generation therapeutics.

References

- 1. alfachemic.com [alfachemic.com]

- 2. sg.idtdna.com [sg.idtdna.com]

- 3. 4.6. TNA Oligonucleotide Solid Phase Synthesis and Preparation [bio-protocol.org]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 6. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cytel.com [cytel.com]

- 8. allucent.com [allucent.com]

The Cornerstone of Synthetic Biology: A Technical Guide to Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

Phosphoramidite (B1245037) chemistry is the gold standard for the chemical synthesis of oligonucleotides, underpinning a vast array of applications in research, diagnostics, and therapeutics. Its robustness, high efficiency, and amenability to automation have made it an indispensable tool for creating custom DNA and RNA sequences. This technical guide provides an in-depth exploration of the core principles of phosphoramidite chemistry, detailed experimental protocols, and a look into its application in gene silencing technologies.

Core Principles of Phosphoramidite Chemistry

Solid-phase phosphoramidite chemistry enables the stepwise addition of nucleotide residues to a growing chain anchored to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, opposite to enzymatic synthesis in nature. The success of this method hinges on the use of phosphoramidite monomers, which are nucleosides with key reactive groups temporarily blocked by protecting groups to prevent unwanted side reactions.

The key protecting groups are:

-

5'-Hydroxyl Group: Protected by a dimethoxytrityl (DMT) group, which is acid-labile.

-

Phosphite (B83602) Group: Protected by a β-cyanoethyl group, which is removed by a base.

-

Exocyclic Amines of Bases (A, C, G): Protected by acyl groups like benzoyl (Bz) or isobutyryl (iBu) to prevent side reactions during synthesis. Thymine and Uracil do not require this protection.[1]

The synthesis is a cyclical process, with each cycle consisting of four main steps: deblocking, coupling, capping, and oxidation.[2]

The Four-Step Synthesis Cycle

Step 1: Deblocking (Detritylation)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is achieved by treating the support with a mild acid, typically a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[3][4] This exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction. The cleaved DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each synthesis cycle.[2]

Step 2: Coupling

In this step, the next nucleoside phosphoramidite is added to the growing oligonucleotide chain. The phosphoramidite monomer is activated by a weak acid catalyst, such as 1H-tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT).[3] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[3] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[5]

Step 3: Capping

To prevent the formation of deletion mutations (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked in the capping step. This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI).[3] This ensures that only the chains that successfully underwent coupling will be extended in subsequent cycles.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the deblocking step of the next cycle. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester. This is typically accomplished using a solution of iodine in the presence of water and a mild base like pyridine.[3][4]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data Summary

The efficiency and timing of each step in the phosphoramidite synthesis cycle are critical for the successful synthesis of long, high-quality oligonucleotides. The following tables summarize key quantitative data for the reagents and reactions involved.

| Table 1: Reagent Concentrations for Oligonucleotide Synthesis | |

| Step | Reagent |

| Deblocking | Trichloroacetic Acid (TCA) in Dichloromethane (DCM) |

| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene | |

| Coupling | Phosphoramidite Monomers in Acetonitrile (B52724) |

| Activator (e.g., 1H-Tetrazole, ETT) in Acetonitrile | |

| Oxidation | Iodine in THF/Pyridine/Water |

| Table 2: Typical Reaction Times in the Synthesis Cycle | |

| Step | Typical Duration |

| Deblocking | 60 - 180 seconds |

| Coupling | 30 - 900 seconds (modifier-dependent)[4] |

| Capping | 30 - 60 seconds |

| Oxidation | 30 - 60 seconds |

| Table 3: Post-Synthesis Deprotection Conditions | |

| Protecting Group | Reagent |

| Cyanoethyl (Phosphate) | Concentrated Ammonium (B1175870) Hydroxide (B78521) |

| Acyl (Bases) | Concentrated Ammonium Hydroxide |

| "UltraMILD" Acyl (Bases) | 0.05M Potassium Carbonate in Methanol |

| AMA (Ammonium hydroxide/40% aqueous Methylamine 1:1) | AMA |

Experimental Protocols

The following provides a detailed methodology for the key steps in solid-phase oligonucleotide synthesis. These protocols are generalized and may require optimization based on the specific automated synthesizer and the scale of the synthesis.

Preparation for Synthesis

-

Solid Support: A known quantity of CPG solid support with the first nucleoside pre-attached is packed into a synthesis column.

-

Reagents: All phosphoramidite monomers and reagents are dissolved in anhydrous acetonitrile to the desired concentrations. It is crucial to minimize water content in all reagents and solvents.

The Synthesis Cycle: A Step-by-Step Methodology

For each cycle of nucleotide addition, the following steps are performed:

-

Column Wash: The synthesis column is washed with anhydrous acetonitrile to remove any residual moisture and reagents from the previous step.

-

Deblocking (Detritylation):

-

A solution of 3% TCA in DCM is passed through the column for approximately 60-180 seconds to remove the 5'-DMT group.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

-

-

Coupling:

-

The desired phosphoramidite monomer (0.1 M in acetonitrile) and an activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) are mixed and delivered to the column.

-

The reaction is allowed to proceed for 30-900 seconds. For standard DNA phosphoramidites, a shorter time is sufficient, while modified phosphoramidites may require longer coupling times.[4]

-

The column is washed with anhydrous acetonitrile.

-

-

Capping:

-

A capping solution (e.g., a mixture of acetic anhydride/pyridine/THF and N-methylimidazole/THF) is delivered to the column.

-

The capping reaction proceeds for 30-60 seconds.

-

The column is washed with anhydrous acetonitrile.

-

-

Oxidation:

-

An oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water) is passed through the column for 30-60 seconds to stabilize the phosphite triester linkage.

-

The column is washed with anhydrous acetonitrile.

-

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

-

Cleavage from Support: The oligonucleotide is cleaved from the CPG solid support by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Deprotection: The solution containing the cleaved oligonucleotide is heated at 55°C for 8-16 hours to remove the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.[6] For oligonucleotides with sensitive modifications, milder deprotection strategies, such as using AMA (a mixture of ammonium hydroxide and aqueous methylamine), can be employed under different time and temperature conditions.

Visualization of Workflows

Phosphoramidite Synthesis Cycle

The logical flow of the phosphoramidite synthesis cycle can be visualized as follows:

Application in RNA Interference: The siRNA Pathway

Oligonucleotides synthesized via phosphoramidite chemistry are fundamental to RNA interference (RNAi) research and therapeutics, particularly in the creation of small interfering RNAs (siRNAs). The following diagram illustrates the mechanism of action of a synthetic siRNA in mediating gene silencing.

References

- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 2. atdbio.com [atdbio.com]

- 3. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. Large-Scale de novo Oligonucleotide Synthesis for Whole-Genome Synthesis and Data Storage: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Synthesis: An In-depth Guide to the Role of the DMTr Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the creation of custom oligonucleotides—short DNA or RNA molecules—is a cornerstone of modern molecular biology and therapeutic development. This process, overwhelmingly accomplished via automated solid-phase phosphoramidite (B1245037) chemistry, relies on a meticulously controlled cycle of chemical reactions. Central to the success and purity of the final product is the 4,4'-dimethoxytrityl (DMTr) group, a bulky and acid-labile protecting group that acts as a crucial gatekeeper for the stepwise assembly of the oligonucleotide chain. This technical guide delves into the multifaceted role of the DMTr group, from its protective function and real-time monitoring capabilities to its indispensable use in purification.

The Core Function: Protecting the 5'-Hydroxyl Group

The synthesis of oligonucleotides proceeds in a 3' to 5' direction, the opposite of biological DNA synthesis.[1] Each incoming nucleotide, in the form of a phosphoramidite, must selectively react with the free 5'-hydroxyl group of the nucleotide bound to the solid support. To ensure this specificity and prevent unwanted side reactions, such as self-coupling of the phosphoramidite monomers, the 5'-hydroxyl group of the incoming nucleoside phosphoramidite is protected by a DMTr group.[2][3]

The DMTr group is ideally suited for this role due to several key properties:

-

Selective Protection : It reacts specifically with the primary 5'-hydroxyl group of the nucleoside, leaving other reactive groups available for other necessary protecting groups.[4]

-

Stability : It is stable to the conditions required for the coupling and oxidation steps of the synthesis cycle.[5]

-

Acid Labile : It can be removed quickly and efficiently under mild acidic conditions, which do not harm the growing oligonucleotide chain.[2]

The chemical structure of a DMTr-protected deoxyadenosine (B7792050) phosphoramidite is illustrated below, highlighting the DMTr group attached to the 5'-hydroxyl position.

The Synthesis Cycle: A Step-by-Step Involvement

The DMTr group plays a pivotal role in the initial and final steps of each cycle of oligonucleotide synthesis. The entire process can be broken down into four key stages: detritylation, coupling, capping, and oxidation.

Detritylation (Deblocking)

The synthesis cycle begins with the removal of the 5'-DMTr group from the nucleoside attached to the solid support. This is achieved by treating the support-bound oligonucleotide with a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[6][7] This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the next incoming phosphoramidite.

A significant advantage of the DMTr group is that its cleavage produces a stable, bright orange-colored dimethoxytrityl cation.[6] The intensity of this color, which can be measured spectrophotometrically at around 495 nm, is directly proportional to the amount of DMTr group cleaved.[1] This provides a real-time, quantitative measure of the coupling efficiency of the previous cycle, allowing for immediate assessment of the synthesis performance.[6]

Coupling

Following detritylation and a washing step to remove the acid and the cleaved DMTr cation, the next DMTr-protected nucleoside phosphoramidite is introduced along with an activator, such as tetrazole.[1] The activated phosphoramidite then couples with the free 5'-hydroxyl group of the support-bound nucleoside, extending the oligonucleotide chain by one base.

Capping

To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations in the final oligonucleotide, a capping step is performed. This is typically done using a mixture of acetic anhydride (B1165640) and N-methylimidazole, which acetylates any free 5'-hydroxyl groups, rendering them unreactive.[1]

Oxidation

The newly formed phosphite (B83602) triester linkage is unstable and needs to be converted to a more stable phosphate (B84403) triester. This is achieved through oxidation, usually with a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.[8]

This four-step cycle is repeated for each nucleotide to be added to the sequence.

A Crucial Handle for Purification: Trityl-On HPLC

Beyond its role as a protecting group, the lipophilic nature of the DMTr group provides a powerful tool for the purification of the final oligonucleotide product.[9] By leaving the DMTr group attached to the 5'-end of the full-length oligonucleotide after synthesis (a method known as "trityl-on" synthesis), the desired product can be efficiently separated from shorter, "failure" sequences that lack the DMTr group.[10]

This separation is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic DMTr group causes the full-length oligonucleotide to be retained more strongly on the nonpolar stationary phase of the HPLC column compared to the more polar, trityl-off failure sequences.[10] This allows for the elution of the failure sequences first, followed by the elution of the pure, DMTr-on product. The DMTr group is then cleaved from the purified oligonucleotide in a final detritylation step.[10]

Quantitative Data in Oligonucleotide Synthesis

The efficiency of each step in the synthesis cycle is critical for obtaining a high yield of the full-length product. The table below summarizes typical quantitative data associated with these processes.

| Parameter | Typical Value | Significance |

| Coupling Efficiency | >99% | A high coupling efficiency is essential to maximize the yield of the full-length oligonucleotide. It is often monitored by measuring the absorbance of the DMTr cation released during the detritylation step.[1] |

| Depurination Rate | Low | Excessive exposure to acid during detritylation can lead to the cleavage of the glycosidic bond between purine (B94841) bases and the sugar backbone, reducing the final yield.[9] |

| Purity after Trityl-On HPLC | >95% | Trityl-on purification is a highly effective method for achieving high purity of the final oligonucleotide product.[11] |

Experimental Protocols

Standard Detritylation Protocol in Solid-Phase Synthesis

Objective: To remove the 5'-DMTr protecting group from the solid support-bound oligonucleotide.

Materials:

-

Oligonucleotide synthesis column containing the DMTr-on oligonucleotide bound to a solid support (e.g., CPG).

-

Detritylation solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]

-

Washing solution: Acetonitrile (ACN).

-

Automated DNA/RNA synthesizer.

Procedure:

-

The synthesizer delivers the washing solution (ACN) to the synthesis column to ensure an anhydrous environment.

-

The detritylation solution (3% TCA in DCM) is passed through the column for a specified time (typically 50-120 seconds).[1]

-

The orange-colored eluent containing the cleaved DMTr cation is collected and can be directed to a spectrophotometer to measure its absorbance at 495 nm for coupling efficiency monitoring.

-

The column is thoroughly washed with ACN to remove all traces of the acid and the DMTr cation.

-

The column is now ready for the coupling step of the next synthesis cycle.

Manual Detritylation Protocol for Purified Trityl-On Oligonucleotides

Objective: To remove the 5'-DMTr group from a purified oligonucleotide after trityl-on HPLC.

Materials:

-

Lyophilized, purified DMTr-on oligonucleotide.

-

80% aqueous acetic acid.[12]

-

3 M Sodium Acetate (B1210297) solution.

-

Ethanol (or isopropanol (B130326) for short oligonucleotides).

-

Microcentrifuge tubes.

-

Vortex mixer and centrifuge.

Procedure:

-

Dissolve the dried DMTr-on oligonucleotide in 80% acetic acid (e.g., 30 µL per 1 Optical Density Unit).[13]

-

Vortex the mixture and let it stand at room temperature for 15-30 minutes.[7]

-

Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold ethanol.

-

Vortex thoroughly and chill the mixture at -20°C for at least 30 minutes to precipitate the oligonucleotide.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes to pellet the oligonucleotide.

-

Carefully decant the supernatant containing the cleaved DMTr group.

-

Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

-

Air-dry or vacuum-dry the pellet to remove residual ethanol.

-

Resuspend the purified, detritylated oligonucleotide in an appropriate buffer or nuclease-free water.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group in oligonucleotide synthesis. It is an elegantly designed chemical entity that serves as a cornerstone of the phosphoramidite method. Its roles in ensuring the correct directionality of synthesis, enabling real-time monitoring of reaction efficiency, and facilitating high-purity product isolation are all indispensable to the production of high-quality synthetic nucleic acids for research, diagnostics, and therapeutic applications. A thorough understanding of the function and handling of the DMTr group is, therefore, fundamental for any professional engaged in the field of oligonucleotide chemistry and its applications.

References

- 1. atdbio.com [atdbio.com]

- 2. blog.biosearchtech.com [blog.biosearchtech.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. phenomenex.com [phenomenex.com]

- 10. atdbio.com [atdbio.com]

- 11. glenresearch.com [glenresearch.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

TNA backbone vs DNA/RNA backbone

An In-depth Technical Guide to the TNA Backbone vs. DNA/RNA Backbones

Introduction

In the expansive field of synthetic biology and drug development, the exploration of xeno nucleic acids (XNAs) has opened new avenues for therapeutic and diagnostic applications. Among the most promising of these is Threose Nucleic Acid (TNA), an artificial genetic polymer invented by Albert Eschenmoser.[1][2] TNA is distinguished from its natural counterparts, DNA and RNA, by a fundamental alteration in its sugar-phosphate backbone.[1] It is constructed with a four-carbon threose sugar instead of the five-carbon ribose or deoxyribose found in RNA and DNA, respectively.[1][3] This seemingly subtle change imparts a suite of remarkable properties, most notably an exceptional resistance to nuclease degradation, while retaining the crucial ability to form stable Watson-Crick duplexes with itself, DNA, and RNA.[1][4][5] This guide provides a detailed technical comparison of the TNA backbone with those of DNA and RNA, focusing on structural differences, physicochemical properties, experimental methodologies, and functional implications for researchers and drug development professionals.

Core Structural Differences in the Nucleic Acid Backbone

The defining distinction between TNA, DNA, and RNA lies in the chemical architecture of their repeating sugar-phosphate units.

-

DNA and RNA Backbone: In natural nucleic acids, the backbone is formed by phosphodiester bonds that link the 5' carbon of one pentose (B10789219) sugar (deoxyribose in DNA, ribose in RNA) to the 3' carbon of the next.[1][3] This creates a repeating unit that is six atoms long (O5'—C5'—C4'—C3'—O3'—P).

-

TNA Backbone: TNA features a smaller, four-carbon threose sugar. The phosphodiester linkage is distinct, connecting the 3' and 2' positions of adjacent threose rings.[1][3][6] This results in a backbone repeat unit that is one atom shorter than that of DNA and RNA.[4][7] Furthermore, the stereochemical configuration at the 3' position is inverted.[1]

Comparative Physicochemical and Structural Properties

The unique backbone of TNA results in distinct properties compared to DNA and RNA, which are critical for its application in drug development.

| Property | DNA | RNA | TNA |

| Backbone Sugar | 5-Carbon Deoxyribose | 5-Carbon Ribose | 4-Carbon Threose[1] |

| Phosphodiester Linkage | 3' → 5' | 3' → 5' | 2' → 3'[1][3] |

| Nuclease Resistance | Susceptible | Highly Susceptible | Completely Refractory[1][5][7] |

| Half-life in 10% FBS | ~2.22 hours[5] | < DNA | No significant degradation after 24 hours[5] |

| Duplex Helical Geometry | B-form[4] | A-form[4] | Forces an A-like helix in heteroduplexes[4][8] |

| Thermal Stability (Tm) | Forms stable duplexes | Forms stable duplexes | TNA:RNA > TNA:DNA duplexes[6][9]. TNA:DNA stability is highly purine-dependent[10]. |

Key Insights:

-

Nuclease Resistance : TNA's altered backbone makes it unrecognizable to the nucleolytic enzymes that rapidly degrade DNA and RNA in biological fluids.[5][7] This intrinsic stability is a paramount advantage for in vivo therapeutic applications, eliminating the need for extensive chemical modifications that are often required for DNA/RNA-based drugs.[5][11]

-

Helical Conformation : Despite its shorter backbone, TNA forms stable antiparallel duplexes.[4] When paired with DNA or RNA, the rigid TNA backbone templates the overall structure, forcing the duplex into an A-like helical geometry, which is more similar to an RNA:RNA duplex.[4][8][12]

-

Thermal Stability : The stability of TNA-containing duplexes is nuanced. TNA pairs more favorably with RNA than with DNA.[6][8] For TNA:DNA hybrids, stability is strongly influenced by sequence; high purine (B94841) content in the TNA strand significantly increases thermal stability, whereas low purine content can lead to duplexes that are less stable than their DNA:DNA counterparts.[10]

Experimental Protocols

Synthesis and Replication of TNA

The generation of TNA oligonucleotides relies on both chemical and enzymatic methods.

A. Chemical Synthesis: TNA oligonucleotides are typically constructed via automated solid-phase synthesis using TNA phosphoramidite (B1245037) monomers.[1] The synthesis of these monomers is a multi-step chemical process that can start from L-ascorbic acid (vitamin C) to produce the key precursor, L-threonolactone.[13] This is followed by glycosylation, protection, and phosphitylation to yield the final phosphoramidite building blocks ready for oligonucleotide synthesis.

B. Enzymatic Synthesis and Replication: While TNA is unnatural, polymerase engineering efforts have successfully identified enzymes capable of synthesizing TNA from a DNA template and vice-versa.[1] This enables the replication and evolution of TNA molecules in vitro. A common workflow involves:

-

Reverse Transcription : An engineered polymerase, acting as a reverse transcriptase, synthesizes a DNA copy from a TNA template.[1]

-

Amplification : The resulting DNA is amplified using a standard Polymerase Chain Reaction (PCR).[1]

-

Forward Transcription : A TNA polymerase then uses the amplified DNA as a template to synthesize multiple copies of the TNA strand.[1] The Therminator DNA polymerase is one such engineered enzyme used for this process.[14][15]

Nuclease Degradation Assay

This assay is fundamental for quantifying the superior biological stability of TNA compared to DNA.

Methodology:

-

Sample Preparation : Prepare equimolar concentrations of fluorescently labeled (e.g., Cy3) TNA and DNA oligonucleotides of the same sequence.

-

Incubation : Incubate the oligonucleotides in a biologically relevant medium, such as 10% Fetal Bovine Serum (FBS) in 1x PBS buffer, at 37°C.[5]

-

Time Points : Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The reaction in each aliquot is quenched, for instance, by freezing or adding a denaturing loading buffer.

-

Analysis : The samples are analyzed by denaturing Polyacrylamide Gel Electrophoresis (PAGE).[5] The gel is imaged using a fluorescence scanner to visualize the labeled oligonucleotides.

-

Quantification : The band intensity of the full-length, intact oligonucleotide is measured for each time point. The percentage of intact oligonucleotide is plotted against time to determine the degradation kinetics and calculate the half-life (t1/2) of each species.[5]

Functional Implications and Applications in Drug Development

The unique properties of the TNA backbone directly translate into significant advantages for the development of novel therapeutics and diagnostics.

-